molecular formula C7H11N3O2 B1340675 ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate CAS No. 70500-80-0

ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1340675
CAS No.: 70500-80-0
M. Wt: 169.18 g/mol
InChI Key: KTRQSZBRYRHIKL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring with two nitrogen atoms, making it a valuable scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, amides, and esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, modulating their function. These interactions can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate
  • Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group at the 3-position and the amino group at the 5-position allows for diverse chemical modifications and biological interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

ethyl 5-amino-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRQSZBRYRHIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564951
Record name Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70500-80-0
Record name Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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